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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038 Get Quote

ATTO 465: A Comparative Guide for Advanced
Microscopy
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent dye ATTO 465 with other

common alternatives in its spectral class: Alexa Fluor 488, FITC, and DyLight 488. The

following sections detail their performance across various microscopy techniques, supported by

quantitative data and experimental protocols to aid in the selection of the optimal fluorophore

for your research needs.

Quantitative Performance Comparison
The selection of a fluorescent dye is critical for the success of fluorescence microscopy

experiments. Key parameters include the excitation and emission maxima, molar extinction

coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), quantum

yield (the efficiency of converting absorbed light into emitted light), and fluorescence lifetime

(the average time the molecule stays in its excited state). The brightness of a fluorophore is

proportional to the product of its molar extinction coefficient and quantum yield.
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Property ATTO 465
Alexa Fluor
488

FITC
(Fluorescein
isothiocyanate
)

DyLight 488

Excitation Max

(nm)
453 495 495 493

Emission Max

(nm)
508 519 519 518

Molar Extinction

Coefficient

(cm⁻¹M⁻¹)

75,000 >65,000 75,000 70,000

Quantum Yield

(Φ)
0.75 0.92[1] 0.92 High

Fluorescence

Lifetime (τ) (ns)
5.0 4.1[1] 4.1[2] N/A

Brightness (Ext.

Coeff. x QY)
56,250 >59,800 69,000 High

Photostability High[3] High[3][4] Low[5] High[3][6]

Performance in Microscopy Techniques
Confocal and Multiplex Immunofluorescence
ATTO 465 is well-suited for both standard confocal and multiplex immunofluorescence (mIF)

microscopy. Its high photostability allows for repeated scanning and longer imaging times

without significant signal loss. In mIF, the relatively large Stokes shift of ATTO 465 can be

advantageous in reducing spectral bleed-through between channels. One notable application

of a derivative, Atto 465-p, is as a nuclear stain, which frees up the 405 nm channel for

another target in a multiplex panel.[7]

Alexa Fluor 488 is a widely used and highly photostable alternative to FITC, making it a robust

choice for confocal and multiplex imaging.[3][5] DyLight 488 also offers high fluorescence

intensity and photostability.[3][4][6] FITC, while bright, is prone to photobleaching and its
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fluorescence is pH-sensitive, which can be a limitation in quantitative and long-term imaging

studies.[5]

Stimulated Emission Depletion (STED) Microscopy
STED microscopy requires fluorophores that can withstand the high laser powers used for

depletion. ATTO dyes, including those spectrally similar to ATTO 465, are known for their good

performance in STED. Alexa Fluor 488 and DyLight 488 are also suitable for STED microscopy.

[8] While direct quantitative comparisons of ATTO 465 in STED are limited in the literature, its

inherent photostability suggests it is a viable candidate. The choice of dye can also depend on

the specific STED laser wavelength available.

Fluorescence Lifetime Imaging (FLIM)
FLIM distinguishes between fluorophores based on their fluorescence lifetime. The distinct

lifetime of ATTO 465 (5.0 ns) compared to Alexa Fluor 488 (4.1 ns) and FITC (4.1 ns) allows for

their potential separation in FLIM experiments, enabling an additional dimension of

multiplexing.[1][2] This can be particularly useful for FRET (Förster Resonance Energy

Transfer) studies.

Experimental Protocols
Below are generalized protocols for immunofluorescence staining. Specific antibody

concentrations and incubation times should be optimized for each experiment.

General Immunofluorescence Protocol for Confocal
Microscopy

Cell Culture and Fixation:

Culture cells on coverslips to the desired confluency.

Wash cells twice with phosphate-buffered saline (PBS).

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS for 5 minutes each.
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Permeabilization and Blocking:

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

Wash three times with PBS.

Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to

reduce non-specific antibody binding.

Antibody Incubation:

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room

temperature or overnight at 4°C.

Wash three times with PBS.

Incubate with the secondary antibody conjugated to the desired fluorophore (e.g., ATTO
465) diluted in blocking buffer for 1 hour at room temperature, protected from light.

Wash three times with PBS.

Mounting and Imaging:

Mount the coverslip on a microscope slide using an antifade mounting medium.

Image using a confocal microscope with the appropriate laser lines and emission filters for

the chosen fluorophore.

Multiplex Immunofluorescence (mIF) Staining Workflow
A common method for mIF is tyramide signal amplification (TSA), which allows for the

sequential detection of multiple antigens.

Deparaffinization and Rehydration (for FFPE tissues):

Incubate slides in xylene to remove paraffin.

Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) to water.
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Antigen Retrieval:

Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH

6.0 or Tris-EDTA pH 9.0).

Peroxidase Block and Staining Cycle 1:

Block endogenous peroxidase activity.

Incubate with the first primary antibody.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Apply the tyramide-conjugated fluorophore (e.g., ATTO 465-tyramide). The HRP catalyzes

the deposition of the fluorophore at the antigen site.

Antibody Stripping:

Perform a stripping step (e.g., heat treatment) to remove the primary and secondary

antibodies from the previous cycle without removing the covalently bound tyramide

fluorophore.

Subsequent Staining Cycles:

Repeat steps 3 and 4 for each subsequent antigen, using a different tyramide-conjugated

fluorophore for each target.

Counterstaining and Mounting:

After the final staining cycle, counterstain nuclei with a suitable dye (e.g., DAPI or a

spectrally distinct nuclear stain).

Mount with an appropriate mounting medium.
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Caption: General workflow for immunofluorescence staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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